5-bromo-2-ethynyl-3-methylpyridine
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Overview
Description
5-Bromo-2-ethynyl-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 2-position, and a methyl group at the 3-position of the pyridine ring
Mechanism of Action
Target of Action
Brominated pyridines are generally known to participate in various organic synthesis reactions .
Mode of Action
Brominated pyridines are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Brominated pyridines are known to be involved in various organic synthesis reactions , which can potentially affect a wide range of biochemical pathways.
Result of Action
As a brominated pyridine, it is likely to participate in various organic synthesis reactions , which can lead to the formation of various organic compounds with potential biological activity.
Action Environment
Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the reactivity and stability of brominated pyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethynyl-3-methylpyridine typically involves the bromination of 2-ethynyl-3-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Coupling Products: Biaryl or alkenyl derivatives formed through coupling reactions.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-2-ethynyl-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the ethynyl group, making it less reactive in coupling reactions.
2-Ethynyl-3-methylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.
5-Bromo-2-ethynylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2-ethynyl-3-methylpyridine is unique due to the presence of both the bromine atom and the ethynyl group, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
1211588-86-1 |
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Molecular Formula |
C8H6BrN |
Molecular Weight |
196 |
Purity |
95 |
Origin of Product |
United States |
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